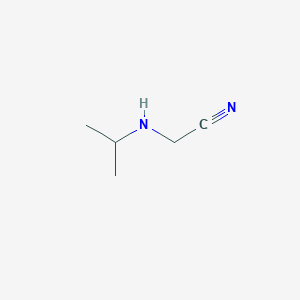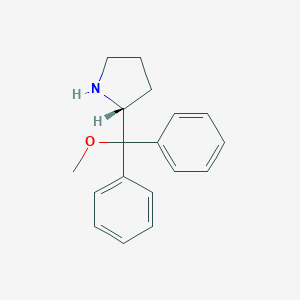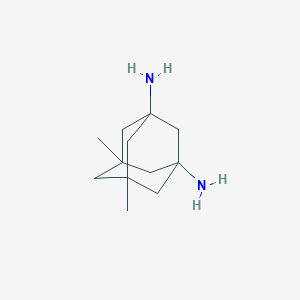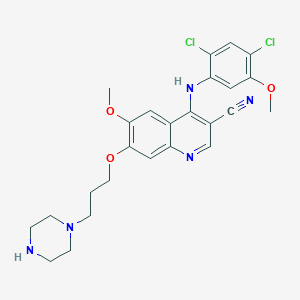
N-Desmethyl bosutinib
Overview
Description
Molecular Structure Analysis
The molecular structure of N-Desmethyl bosutinib is characterized by a 7-alkoxy-3-quinolinecarbonitrile core . The compound has a molecular weight of 516.4 g/mol . The InChI and Canonical SMILES representations provide further details about its molecular structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 516.4 g/mol and a XLogP3-AA value of 4.9, which is a measure of its lipophilicity .Scientific Research Applications
Efficacy in Chronic Myeloid Leukemia Treatment : Bosutinib, as a potent dual SRC/ABL kinase inhibitor, has shown significant efficacy in treating Philadelphia chromosome-positive chronic myeloid leukemia (CML), particularly in cases resistant to prior therapy. It has been compared with imatinib for first-line treatment in chronic-phase CML, demonstrating higher rates of major molecular response and complete cytogenetic response, suggesting its effectiveness as a first-line treatment for chronic-phase CML (Cortes et al., 2017).
Application in Drug-Drug and Drug-Disease Interaction Studies : Physiologically based pharmacokinetic (PBPK) models of bosutinib have been developed to predict drug-drug interactions (DDI) and drug-disease interactions (DDZI) in patients with renal and hepatic impairment. These models help in understanding the pharmacokinetics of bosutinib, indicating its application in personalized medicine (Ono et al., 2017).
Effectiveness in Imatinib-Resistant or Intolerant CML : Research has shown that bosutinib is effective and tolerable as a second-line therapy for patients with imatinib-resistant or intolerant chronic phase CML. This is crucial for patients who do not respond to first-line treatments (Gambacorti-Passerini et al., 2014).
Preclinical Studies in CML : Preclinical studies of bosutinib have demonstrated its potency as an antiproliferative and proapoptotic agent in CML cells. These studies lay the groundwork for its clinical application and provide insight into its mechanisms of action at the molecular level (Boschelli et al., 2010).
Effectiveness after Multiple TKI Failures : Bosutinib has shown efficacy in chronic phase CML after failure of multiple tyrosine kinase inhibitors (TKIs), including imatinib, dasatinib, and nilotinib. This highlights its role as a valuable treatment option for patients with limited alternatives (Khoury et al., 2012).
Long-term Efficacy and Safety : Studies have confirmed the long-term efficacy and manageable toxicity profile of bosutinib in chronic phase CML patients resistant or intolerant to prior treatments, further supporting its role in long-term management of CML (Cortes et al., 2016).
Mechanism of Action
Target of Action
N-Desmethyl bosutinib, a metabolite of bosutinib, is expected to have similar targets as its parent compound . Bosutinib is a potent, dual SRC and ABL tyrosine kinase inhibitor . It is specifically indicated for chronic myelogenous leukemia (CML), particularly Philadelphia chromosome-positive (Ph+) CML . The Philadelphia chromosome is a hallmark of CML due to the reciprocal translocation t (9;22) (q34;q11), resulting in a BCR-ABL fusion protein .
Mode of Action
Bosutinib inhibits the BCR-ABL kinase that promotes CML; it is also an inhibitor of Src-family kinases including Src, Lyn, and Hck . Bosutinib has been shown to inhibit most resistance-conferring BCR-ABL mutations except V299L and T315 . Therefore, it’s reasonable to assume that this compound would have a similar mode of action.
Biochemical Pathways
The primary biochemical pathway affected by bosutinib is the BCR-ABL signaling pathway . By inhibiting the BCR-ABL kinase, bosutinib disrupts the signaling pathways that promote the proliferation and survival of CML cells . This leads to a decrease in the number of leukemia cells and a reduction in the symptoms of the disease .
Pharmacokinetics
Bosutinib is primarily metabolized in the liver by the cytochrome P450 (CYP450) isoforms CYP3A4 and CYP3A5 . This compound is formed through the N-demethylation metabolic pathway . It’s reasonable to assume that this compound would have similar ADME properties as bosutinib. Bosutinib exhibits dose-proportional increases in exposure between 200 and 800 mg, and its absorption increases with food . It has extensive tissue distribution, is highly bound to plasma proteins .
Result of Action
The inhibition of the BCR-ABL kinase by bosutinib results in the disruption of the signaling pathways that promote the proliferation and survival of CML cells . This leads to a decrease in the number of leukemia cells and a reduction in the symptoms of the disease . Given that this compound is a metabolite of bosutinib, it is likely to have similar effects.
Action Environment
The action of bosutinib can be influenced by various environmental factors. For instance, the presence of food can increase the absorption of bosutinib . Additionally, the drug is primarily metabolized in the liver, so liver function can significantly impact the drug’s efficacy and stability . It’s reasonable to assume that these factors would also influence the action of this compound.
Future Directions
Biochemical Analysis
Biochemical Properties
N-Desmethyl bosutinib interacts with various enzymes, proteins, and other biomolecules. It is a product of the CYP3A4 isoform of CYP450 metabolism . After CYP3A4 activity, two primary bosutinib-related metabolites, i.e., oxidized bosutinib (M2) and this compound (M5) were found to circulate, and both were considered to be less active metabolites as they contribute ≤ 5% to bosutinib activity .
Cellular Effects
This compound, like its parent compound bosutinib, is expected to have significant effects on various types of cells and cellular processes. It likely influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Bosutinib inhibits the BCR-ABL kinase that promotes CML; it is also an inhibitor of Src-family kinases including Src, Lyn, and Hck . This compound may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Bosutinib-related metabolites, including this compound, were found to circulate after CYP3A4 activity
Metabolic Pathways
This compound is involved in the metabolic pathways mediated by the CYP3A4 isoform of CYP450 . It may interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
properties
IUPAC Name |
4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-(3-piperazin-1-ylpropoxy)quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27Cl2N5O3/c1-33-22-13-21(18(26)11-19(22)27)31-25-16(14-28)15-30-20-12-24(23(34-2)10-17(20)25)35-9-3-6-32-7-4-29-5-8-32/h10-13,15,29H,3-9H2,1-2H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNXCARNBUNEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3Cl)Cl)OC)OCCCN4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380843-81-2 | |
| Record name | N-Desmethyl bosutinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380843812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESMETHYL BOSUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8870T6W3VG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









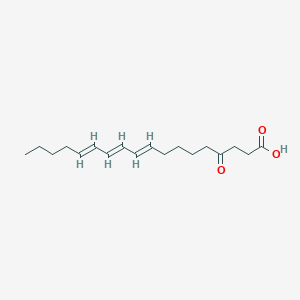

![(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B106809.png)
